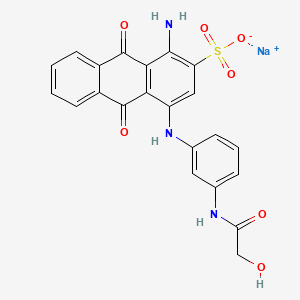
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and its sulfonic acid and amino functional groups, which contribute to its reactivity and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt typically involves multiple steps. The starting material is often anthracene, which undergoes sulfonation to introduce the sulfonic acid group. This is followed by nitration and reduction to introduce the amino group. The final steps involve the coupling of the hydroxyacetylamino phenyl group and the formation of the monosodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and nitration reactions, followed by purification steps such as crystallization or chromatography to isolate the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce aminoanthracene derivatives.
Scientific Research Applications
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. The sulfonic acid and amino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Anthracene-2-sulfonic acid: Lacks the amino and hydroxyacetylamino phenyl groups, making it less reactive.
1-Aminoanthracene: Does not have the sulfonic acid group, affecting its solubility and reactivity.
Anthraquinone derivatives: Similar in structure but differ in oxidation state and functional groups.
Uniqueness
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt is unique due to its combination of functional groups, which confer specific reactivity and solubility properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Properties
CAS No. |
72829-39-1 |
|---|---|
Molecular Formula |
C22H16N3NaO7S |
Molecular Weight |
489.4 g/mol |
IUPAC Name |
sodium;1-amino-4-[3-[(2-hydroxyacetyl)amino]anilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C22H17N3O7S.Na/c23-20-16(33(30,31)32)9-15(24-11-4-3-5-12(8-11)25-17(27)10-26)18-19(20)22(29)14-7-2-1-6-13(14)21(18)28;/h1-9,24,26H,10,23H2,(H,25,27)(H,30,31,32);/q;+1/p-1 |
InChI Key |
QVPXAKZCTGSXNV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)NC(=O)CO)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















